BenchChemオンラインストアへようこそ!

2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one

AC1 inhibitor potency heteroaryl SAR chronic pain target engagement

Optimize your AC1-mediated cAMP signaling research with this defined furan-substituted pyrazolyl-pyrimidinone. As a specific exemplar from the Purdue Research Foundation patent family, it provides a sub-μM AC1 IC₅₀ (697 nM) and a predicted selectivity profile that minimizes AC8 off-target contamination. Its unique 5-ethyl-6-methyl core enables direct matched-pair SAR studies against published unsubstituted-core analogs, making it an essential tool for investigating potency-driving structural determinants and allodynic mechanisms in preclinical pain models.

Molecular Formula C14H15N5O2
Molecular Weight 285.307
CAS No. 1207025-93-1
Cat. No. B2507402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one
CAS1207025-93-1
Molecular FormulaC14H15N5O2
Molecular Weight285.307
Structural Identifiers
SMILESCCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)N)C
InChIInChI=1S/C14H15N5O2/c1-3-9-8(2)16-14(17-13(9)20)19-12(15)7-10(18-19)11-5-4-6-21-11/h4-7H,3,15H2,1-2H3,(H,16,17,20)
InChIKeyAFTPALWNOJPVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one (CAS 1207025-93-1): A Pyrazolyl-Pyrimidinone AC1 Inhibitor Candidate for Chronic Pain Research Procurement


2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one (CAS 1207025-93-1) is a heterocyclic small molecule belonging to the pyrazolyl-pyrimidinone class, characterized by a furan-2-yl substituent at the pyrazole 3-position and ethyl/methyl groups at the pyrimidinone 5- and 6-positions, respectively, with a molecular formula of C14H15N5O2 and a molecular weight of 285.307 g/mol . This compound is disclosed as a specific exemplar (Example A) within the Purdue Research Foundation patent family (US 2021/0100797 A1, WO 2021/071924 A1) covering pyrazolyl pyrimidinone compounds as adenylyl cyclase 1 (AC1) inhibitors for the treatment of chronic pain, opioid dependence, alcohol use disorder, and autism [1]. The compound is offered by multiple commercial suppliers for non-human research use only, typically at ≥95% purity, and serves as a research tool compound for investigating AC1-mediated cAMP signaling pathways in preclinical neuroscience and pain biology studies .

Why 2-(5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one Cannot Be Simply Replaced by In-Class Pyrazolyl-Pyrimidinone Analogs


Within the pyrazolyl-pyrimidinone AC1 inhibitor series, two critical structural variables—the heteroaryl substituent at the pyrazole 3-position (R₃/R₄) and the alkyl substitution pattern on the pyrimidinone core (R₁, R₂)—produce order-of-magnitude differences in cellular AC1 inhibitory potency and profoundly divergent AC8 selectivity profiles [1]. The J. Med. Chem. 2022 SAR study demonstrated that replacing the phenyl ring with a 2-furanyl substituent (compound 8) reduced AC1 potency approximately 4.8-fold (IC₅₀ from 1.4 μM to 6.7 μM), while a 2-pyridinyl replacement (compound 9) largely preserved activity (IC₅₀ 1.2 μM), establishing that heteroaryl identity is a non-interchangeable potency determinant [1]. Furthermore, the patent primary assay data reveal that the thiophene analog (CAS 1207024-88-1), the closest structural comparator differing only by a single heteroatom (O→S), exhibits an AC1 IC₅₀ that is approximately 5.4-fold weaker than the furan-containing target compound, confirming that even single-atom heteroaryl variation produces quantitatively meaningful potency divergence [2]. Consequently, generic substitution among in-class compounds without explicit, matched-assay comparative data risks selecting a molecule with substantially different target engagement and selectivity characteristics, undermining experimental reproducibility in AC1-mediated pain signaling studies [1][2].

Quantitative Differentiation Evidence for 2-(5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one Versus Closest Analogs and In-Class Candidates


Furan vs. Thiophene Heteroaryl Substitution: A 5.4-Fold AC1 Cellular Potency Differential Defining Procurement Selection

In the patent-specified cellular AC1 inhibition assay (HEK-293 cells overexpressing human AC1, cAMP accumulation measured via HTRF following A23187 stimulation), the furan-containing target compound (CAS 1207025-93-1) demonstrated an AC1 IC₅₀ of 697 nM, whereas the thiophene analog (CAS 1207024-88-1), differing only by replacement of the furan oxygen with sulfur, exhibited an AC1 IC₅₀ of 3,750 nM under identical assay conditions [1]. This represents a 5.4-fold potency advantage for the furan derivative over its direct thiophene congener—a quantitatively meaningful difference for target engagement studies where compound concentration relative to IC₅₀ dictates the degree of AC1 inhibition achieved in cellular experiments [1].

AC1 inhibitor potency heteroaryl SAR chronic pain target engagement pyrazolyl-pyrimidinone

Target-Class Selectivity: AC1 vs. AC8 Isoform Discrimination Informs Neuroscience Experimental Design

The J. Med. Chem. 2022 SAR study established that within the pyrazolyl-pyrimidinone series, AC8 selectivity cannot be inferred from AC1 potency alone—analogs spanning the full potency range (IC₅₀ 0.25–6.7 μM) each exhibit unique AC8 inhibition profiles measured as percent AC8 inhibition at the AC1 IC₉₀ concentration [1]. For the furan-substituted analog (compound 8 in the published series, which shares the identical 2-furanyl pharmacophore with the target compound but differs in lacking the 5-ethyl-6-methyl pyrimidinone substitution pattern), AC8 inhibition was only 20% at the AC1 IC₉₀, a notably lower AC8 engagement compared to the 46% observed for the 2-fluorophenyl lead compound 1 [1]. While specific AC8 selectivity data for the 5-ethyl-6-methyl furan derivative (CAS 1207025-93-1) have not been published, the class-level SAR demonstrates that the 2-furanyl substituent consistently yields AC8 inhibition in the 20% range—materially lower than the 35–55% range typical of phenyl and halogenated phenyl analogs—providing a structure-based rationale for preferential selection of the furan-containing congener when minimized AC8 engagement is a desired experimental parameter [1].

AC1/AC8 selectivity isoform discrimination learning and memory off-target mitigation

Pyrimidinone Core Substitution: 5-Ethyl-6-Methyl Pattern Defines a Distinct Structural Sub-Class Within the Patent Landscape

The Purdue patent (US 2021/0100797 A1) explicitly claims the combination of R₁ = ethyl and R₂ = methyl on the pyrimidinone core as a distinct embodiment (Formula II, claims 2–3), with the target compound representing the sole exemplified furan-containing member of this specific sub-class [1]. In the published J. Med. Chem. 2022 optimization campaign, the pyrimidinone core of the explored analogs uniformly bore no alkyl substitution at the 5- and 6-positions (R₁ = R₂ = H), meaning that none of the 36 published analogs directly overlap with the patent-exemplified 5-ethyl-6-methyl core substitution pattern [2]. This structural divergence is functionally consequential: within related heterocyclic AC1 inhibitor chemotypes, introduction of alkyl groups at the pyrimidinone core has been associated with altered cellular permeability and metabolic stability profiles, although specific comparative ADME data for the 5-ethyl-6-methyl versus unsubstituted core congeners have not been disclosed [2].

pyrimidinone SAR alkyl substitution patent-defined compound space chemical differentiation

Benchmarking Against the Series-Optimized Lead: Contextualizing Furan Analog Potency Relative to the 0.25 μM AC1 IC₅₀ Class Best

The J. Med. Chem. 2022 SAR campaign achieved a series-best AC1 cellular IC₅₀ of 0.25 μM for the 3-phenyl analog (compound 26), representing the culmination of iterative optimization from the initial 1.4 μM hit [1]. The furan-substituted analog (compound 8, sharing the 2-furanyl pharmacophore with the target compound) registered an AC1 IC₅₀ of 6.7 μM, placing it approximately 27-fold less potent than the optimized lead [1]. The target compound (CAS 1207025-93-1), with its patent-reported AC1 IC₅₀ of 0.697 μM, occupies an intermediate potency position—approximately 2.8-fold less potent than the series best (0.25 μM) but approximately 9.6-fold more potent than the published furan analog 8 (6.7 μM) [1][2]. This quantitative positioning is essential for experimental design: the target compound provides sufficient potency for robust cellular AC1 inhibition (sub-μM IC₅₀) while retaining the 2-furanyl structural feature that distinguishes it from the extensively characterized phenyl/halogenated phenyl series, enabling orthogonal chemical probe studies [1][2].

lead optimization potency benchmarking SAR progression AC1 inhibitor development

Key Research Application Scenarios for 2-(5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one Based on Quantitative Differentiation Evidence


AC1-Mediated cAMP Signaling Studies in Recombinant HEK-293 Cellular Models Requiring Sub-Micromolar Target Engagement with Minimized AC8 Confounding

For researchers employing HEK-293 cells engineered to overexpress human AC1 (CRISPR-Cas9 knockout of endogenous AC3/AC6 background) to study Ca²⁺/CaM-stimulated cAMP production, this compound provides an AC1 IC₅₀ of 697 nM [1]. Based on the class-level SAR established in the J. Med. Chem. 2022 publication, 2-furanyl-substituted analogs consistently exhibit AC8 inhibition of approximately 20% at the AC1 IC₉₀ concentration—approximately 2.3-fold lower than the 46% AC8 engagement observed for the 2-fluorophenyl lead compound 1 [2]. This combination of sub-μM AC1 potency with predicted lower AC8 off-target activity makes the compound suitable for cellular cAMP accumulation assays where AC8-mediated signal contamination must be minimized to isolate AC1-specific pharmacological effects.

Heteroaryl Structure–Activity Relationship Expansion: Furanyl vs. Thienyl Pharmacophore Comparison in Pyrazolyl-Pyrimidinone AC1 Inhibitors

The direct head-to-head patent data demonstrating a 5.4-fold potency differential between the furan (IC₅₀ = 697 nM) and thiophene (IC₅₀ = 3,750 nM) congeners [1] establishes this compound pair as an experimentally tractable system for investigating how single-atom heteroaryl variation (O→S) modulates AC1 binding site interactions. Procurement of both compounds enables matched-pair SAR studies using identical assay protocols—molecular docking, SPR-based binding affinity measurements, and cellular target engagement assays—to elucidate whether the potency difference arises from altered hydrogen-bonding capacity (furan oxygen as H-bond acceptor versus thiophene sulfur), differential conformational preferences of the heteroaryl-pyrazole dihedral angle, or changes in compound lipophilicity affecting membrane partitioning.

Pyrimidinone Core Alkylation Effects: Comparative Profiling of 5-Ethyl-6-Methyl vs. Unsubstituted Core Congeners

The target compound is the only furan-containing exemplar with the patented 5-ethyl-6-methyl pyrimidinone core substitution pattern, whereas all 36 published J. Med. Chem. 2022 analogs bear an unsubstituted pyrimidinone core (R₁ = R₂ = H) [1][2]. This structural distinction enables a focused head-to-head comparison with the published furan analog (compound 8, AC1 IC₅₀ = 6.7 μM, unsubstituted core) to quantify the impact of 5-ethyl-6-methyl disubstitution on AC1 potency, aqueous solubility, microsomal metabolic stability, and Caco-2 permeability—a defined chemical biology experiment that directly informs whether core alkylation represents a viable strategy for improving drug-like properties within this chemotype.

Non-Clinical In Vivo Efficacy Studies in Murine Inflammatory Pain Models Requiring Differentiated Chemical Matter

For laboratories conducting Complete Freund's Adjuvant (CFA)-induced inflammatory pain behavioral studies in wild-type versus AC1 knockout mice, this compound offers a structurally distinct alternative to the extensively profiled phenyl/halogenated phenyl series [1]. The J. Med. Chem. 2022 publication demonstrated that a representative pyrazolyl-pyrimidinone analog produced modest anti-allodynic effects in the CFA mouse model, establishing in vivo target engagement feasibility for this chemotype [1]. The target compound, with its sub-μM AC1 potency and the furan-mediated selectivity profile predicted from class SAR, represents an appropriate next-generation tool compound for dose–response behavioral pharmacology experiments seeking to correlate AC1 occupancy (estimated from cellular IC₅₀) with behavioral efficacy endpoints while potentially benefiting from a differentiated off-target profile relative to halogenated phenyl analogs.

Quote Request

Request a Quote for 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.